Cas no 2193061-94-6 (N-2-(5-amino-1H-indol-3-yl)ethylacetamide hydrochloride)

N-2-(5-amino-1H-indol-3-yl)ethylacetamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2193061-94-6
- N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride
- starbld0028765
- N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide;hydrochloride
- N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride
- EN300-1697577
- N-2-(5-amino-1H-indol-3-yl)ethylacetamide hydrochloride
-
- インチ: 1S/C12H15N3O.ClH/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12;/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16);1H
- InChIKey: XRTGIEPIBYBXKE-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C)NCCC1=CNC2C=CC(=CC1=2)N
計算された属性
- せいみつぶんしりょう: 253.0981898g/mol
- どういたいしつりょう: 253.0981898g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.9Ų
N-2-(5-amino-1H-indol-3-yl)ethylacetamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1697577-0.1g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 0.1g |
$466.0 | 2023-09-20 | |
Enamine | EN300-1697577-2.5g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 2.5g |
$2631.0 | 2023-09-20 | |
Enamine | EN300-1697577-0.25g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 0.25g |
$666.0 | 2023-09-20 | |
Enamine | EN300-1697577-0.5g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 0.5g |
$1046.0 | 2023-09-20 | |
Enamine | EN300-1697577-5.0g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 5g |
$3894.0 | 2023-06-04 | |
Enamine | EN300-1697577-1g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 1g |
$1343.0 | 2023-09-20 | |
A2B Chem LLC | AY02953-1g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 1g |
$1449.00 | 2024-04-20 | |
1PlusChem | 1P01FIQX-5g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 5g |
$4875.00 | 2023-12-18 | |
Aaron | AR01FIZ9-500mg |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 500mg |
$1464.00 | 2025-02-11 | |
A2B Chem LLC | AY02953-2.5g |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide hydrochloride |
2193061-94-6 | 95% | 2.5g |
$2805.00 | 2024-04-20 |
N-2-(5-amino-1H-indol-3-yl)ethylacetamide hydrochloride 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
N-2-(5-amino-1H-indol-3-yl)ethylacetamide hydrochlorideに関する追加情報
N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide Hydrochloride: A Comprehensive Overview
N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride (CAS No. 2193061-94-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, also known as AIIEA-HCl, is a derivative of indole, a key structural motif found in numerous biologically active molecules. The unique chemical structure of N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride offers a range of potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The chemical formula of N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride is C12H16N3O·HCl, and its molecular weight is approximately 244.73 g/mol. The compound is characterized by its indole core, which is substituted with an amino group at the 5-position and an ethylacetamide moiety at the 3-position. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays and pharmaceutical formulations.
Recent studies have highlighted the potential of N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride as a modulator of neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive function. This interaction suggests that N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride may have applications in the treatment of depression, anxiety, and other mood disorders.
In addition to its effects on neurotransmitter systems, N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride has demonstrated promising anti-cancer properties. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways. These findings suggest that N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride could be a valuable lead compound for the development of novel anti-cancer drugs.
The synthesis of N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride typically involves multi-step reactions starting from commercially available indole derivatives. Key steps include the formation of the amino-substituted indole intermediate and subsequent acylation to introduce the ethylacetamide moiety. The final step involves the conversion to the hydrochloride salt form to enhance solubility and stability.
In terms of safety and handling, N-2-(5-Amino-1H-Indol-3-yl)ethylacetamide hydrochloride should be stored under dry conditions and protected from light to maintain its integrity. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The potential therapeutic applications of N-2-(5-Amino-1H-Indol-3-y l)ethylacetamide hydrochloride are supported by ongoing clinical trials and preclinical studies. For instance, a phase I clinical trial evaluating the safety and efficacy of this compound in patients with advanced solid tumors has shown promising results. The trial demonstrated that N -2-(5-Amino -1 H -Indol -3 -y l)ethyl acetam ide hy drochlo ride strong > was well-tolerated at various dose levels and exhibited anti-tumor activity in some patients. p > < p >In conclusion, N -2 -( 5 -A mi no -1 H -In dol -3 -y l )e th yl acetam ide hy dro chlo ride ( CAS No . 2 19 306 1 -94 -6 ) is a multifaceted compound with significant potential in both neurological and oncological research . Its unique chemical structure , coupled with its promising biological activities , positions it as a valuable candidate for further development in drug discovery and therapeutic applications . As research continues to advance , it is likely that new insights into the mechanisms of action and therapeutic potential of N -2 -( 5 -A mi no -1 H -In dol -3 -y l )e th yl acetam ide hy dro chlo ride will emerge , further solidifying its importance in the field . p > article > response >
2193061-94-6 (N-2-(5-amino-1H-indol-3-yl)ethylacetamide hydrochloride) 関連製品
- 1337882-37-7(1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester)
- 157825-87-1(3-Methanesulfinylpropan-1-amine hydrochloride)
- 767-12-4(Cyclohexanol,3,3-dimethyl-)
- 2138104-92-2(1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane)
- 1887155-03-4(Pyrimidine, 5-fluoro-2-(tributylstannyl)-)
- 1333253-23-8(8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride)
- 2229414-23-5(2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine)
- 328118-53-2(2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-5-nitrobenzamide)
- 2172022-65-8(2-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidoacetic acid)
- 2325705-88-0(2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)




